molecular formula C12H16N2O B8599932 3-(2-Pyridyl)-3-quinuclidinol CAS No. 32545-43-0

3-(2-Pyridyl)-3-quinuclidinol

Cat. No.: B8599932
CAS No.: 32545-43-0
M. Wt: 204.27 g/mol
InChI Key: FHOSTDOWRPDWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Pyridyl)-3-quinuclidinol is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

32545-43-0

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-pyridin-2-yl-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C12H16N2O/c15-12(11-3-1-2-6-13-11)9-14-7-4-10(12)5-8-14/h1-3,6,10,15H,4-5,7-9H2

InChI Key

FHOSTDOWRPDWLG-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)(C3=CC=CC=N3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyl lithium (1.6M in hexanes, 17.4 ml, 27.9 mmol) was added dropwise to a solution of 2-bromopyridine (2.66 ml, 27.9 mmol) in ether (75 ml) cooled to -70° C. After 30 min a solution of 3-quinuclidinone (3.49 g, 27.9 mmol) in ether (25 ml) was added and the reaction mixture allowed to warm to -20° C. over 1 h. Methanol (50 ml) was added and the solution concentrated. The crude product was chromatographed through silica-gel using dichloromethane/methanol/ammonia (89:10:1) as eluent to give 1.58 g of the title compound as a tan solid. The dihydrochloride salt was prepared; m.p. 210°-5° C.; Found C, 51.82; H, 6.50; N, 9.98. C12H18N2Cl2O requires C, 51.99; H, 6.55; N, 10.10; δ(360 MHz, D2O) 8.792 (1H, d, J=5.4 Hz, py-H), 8.528 (1H, dt, J=8.1, 1.5 Hz, py-H), 8.139 (1H, d, J=8.1 Hz, py-H), 7.961 (1H, t, J=6.7 Hz, py-H), 4.177 (1H, d, J=14.3 Hz, H-2ax), 3.661 (1H, d, J=14.3 Hz, H-2eq), 3.54-3.35 (4H, m, H2 -6 and H2 -7) 2.55-1.65 (5H, m, H-4, H2 -5 and H2 -8); m/e 204 (M+).
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
2.66 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.49 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

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